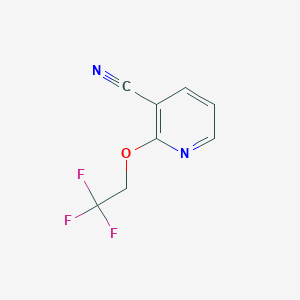

2-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile

Description

2-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile (CAS 175277-89-1) is a pyridine derivative featuring a trifluoroethoxy substituent at the 2-position and a nitrile group at the 3-position of the pyridine ring . This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing trifluoroethoxy group, which enhances metabolic stability and influences reactivity. The nitrile group offers versatility for further functionalization, such as hydrolysis to carboxylic acids or participation in cycloaddition reactions.

Properties

IUPAC Name |

2-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)5-14-7-6(4-12)2-1-3-13-7/h1-3H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQQMHFXDKEKHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OCC(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380383 | |

| Record name | 2-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-89-1 | |

| Record name | 2-(2,2,2-Trifluoroethoxy)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biochemical Analysis

Biochemical Properties

2-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s trifluoroethoxy group is known to enhance its binding affinity to certain enzymes, potentially acting as an inhibitor or activator depending on the context. For example, it may interact with cytochrome P450 enzymes, altering their catalytic activity and affecting metabolic pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to modulate the activity of key signaling molecules such as kinases and phosphatases, leading to changes in cellular responses. Additionally, it may affect the expression of genes involved in metabolic processes, thereby altering cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The trifluoroethoxy group enhances its ability to bind to active sites of enzymes, potentially inhibiting or activating their function. This compound may also interact with transcription factors, influencing gene expression and altering cellular behavior. The precise mechanism of action involves complex interactions with multiple molecular targets, leading to a cascade of biochemical events.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may diminish over extended periods. Long-term exposure to the compound can lead to cumulative effects on cellular processes, potentially resulting in altered cell function and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can become toxic, leading to adverse effects such as organ damage or impaired physiological function. The threshold for toxicity depends on the specific animal model and the duration of exposure.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. The compound may also affect metabolic flux, altering the levels of key metabolites and impacting overall cellular metabolism. Understanding these interactions is crucial for elucidating the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s trifluoroethoxy group enhances its ability to cross cell membranes, facilitating its distribution throughout the cell.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications direct the compound to organelles such as the mitochondria or the endoplasmic reticulum. This localization is essential for its activity, as it allows the compound to interact with specific molecular targets within these compartments.

Biological Activity

2-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile is a compound of significant interest due to its unique structural features and potential biological activities. The trifluoroethoxy group enhances its interaction with biological targets, making it a candidate for various therapeutic applications. This article explores the biochemical properties, cellular effects, molecular mechanisms, and relevant case studies associated with this compound.

The compound exhibits notable biochemical properties that influence its interactions with enzymes and proteins. Key characteristics include:

- Binding Affinity : The trifluoroethoxy group significantly enhances binding affinity to specific enzymes, potentially acting as either an inhibitor or activator depending on the context .

- Solubility and Reactivity : The presence of the trifluoroethoxy group affects solubility and reactivity, allowing for electrophilic substitution reactions typical of pyridine derivatives .

Cellular Effects

This compound has been shown to impact various cellular processes:

- Cell Signaling : It modulates key signaling pathways by influencing the activity of kinases and phosphatases, which can lead to altered cellular responses .

- Gene Expression : The compound may affect gene expression patterns through its interaction with transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of action involves specific binding interactions with biomolecules:

- Enzyme Interaction : The trifluoroethoxy group enhances the compound's ability to bind to active sites of enzymes, facilitating either inhibition or activation of their functions .

- Targeted Pathways : Research indicates that this compound may target metabolic pathways critical for cellular homeostasis .

Research Findings and Case Studies

Recent studies have highlighted various aspects of the biological activity of this compound:

- Antimicrobial Activity : A study reviewed pyridine compounds and noted that those with similar structures exhibited significant antimicrobial properties against various pathogens. Although specific data on this compound's antimicrobial activity is limited, its structural analogs have shown promise in this area .

- Potential in Drug Development : The structural characteristics of this compound suggest it could serve as a building block for synthesizing novel pharmaceuticals. Its interactions with biological targets are being investigated for therapeutic applications .

- Case Study - Metabolic Disorders : In a nested case-control study involving type 2 diabetes (T2D) patients, metabolites similar to those derived from pyridine compounds were associated with increased T2D risk. This suggests that compounds like this compound might play a role in metabolic disorders due to their biochemical properties .

Data Table

The following table summarizes key properties and findings related to this compound:

| Property/Activity | Description |

|---|---|

| Molecular Formula | C₈H₅F₃N₂O |

| Molecular Weight | Approximately 202.13 g/mol |

| Biological Activity | Potential antimicrobial and antiviral properties; modulation of enzyme activity |

| Mechanism of Action | Binding to enzyme active sites; modulation of cell signaling pathways |

| Therapeutic Potential | Investigated for drug development; potential applications in treating metabolic disorders |

| Case Study Reference | Similar compounds linked to metabolic disorder risk in T2D patients |

Comparison with Similar Compounds

Structural Isomers: Positional Variations

6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile (CAS 159981-18-7)

- Structure : Trifluoroethoxy group at the 6-position, nitrile at the 3-position.

- Molecular Formula : C₈H₅F₃N₂O (identical to the target compound).

- Key Differences : The positional isomerism alters electronic distribution and steric effects. The 6-substituted isomer may exhibit distinct solubility and reactivity profiles due to reduced steric hindrance compared to the 2-substituted analog .

- Applications : Used in Suzuki-Miyaura cross-coupling reactions, as evidenced by its boronic ester derivative (PN-8713, CAS 1073354-46-7) .

Fluorinated Ethoxy Variants

2-(2,2-Difluoroethoxy)pyridine-3-carbonitrile (CAS 1423032-05-6)

- Structure : Difluoroethoxy group (CF₂HCH₂O-) at the 2-position.

- Molecular Formula : C₈H₆F₂N₂O.

- Molecular Weight : 184.14 g/mol (vs. ~206 g/mol for the trifluoro analog).

- This compound serves as a benchmark for studying fluorine’s role in pharmacokinetics .

Substituted Pyridinecarbonitriles

3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile (CAS 31255-57-9)

- Structure : Chlorophenyl-ethyl substituent at the 3-position, nitrile at the 2-position.

- Molecular Formula : C₁₄H₁₁ClN₂.

- Key Differences : The bulky chlorophenyl group introduces steric hindrance and aromatic π-π interactions, making this compound more suited for receptor-targeted applications (e.g., as a pharmaceutical impurity in loratadine synthesis) .

Functional Group Replacements

2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid pinacol ester (CAS 1073354-46-7)

- Structure : Boronic ester replaces the nitrile group.

- Molecular Formula: C₁₃H₁₆BF₃NO₃.

- Applications : Used in cross-coupling reactions for synthesizing biaryl structures, highlighting the synthetic flexibility lost in the nitrile-containing target compound .

Comparative Data Table

Research Findings and Implications

- Electronic Effects : The trifluoroethoxy group in the target compound enhances electron withdrawal, stabilizing intermediates in nucleophilic substitution reactions compared to difluoroethoxy analogs .

- Metabolic Stability : Trifluoroethoxy-substituted pyridines, such as lansoprazole derivatives (), demonstrate prolonged half-lives in vivo, suggesting similar benefits for this compound .

- Synthetic Utility : The nitrile group allows for diverse transformations, including reduction to amines or conversion to tetrazoles, which are less feasible in boronic ester or sulfonyl-containing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.